Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)-
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Overview
Description
Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- is an organic compound that belongs to the class of amides This compound features a complex structure with an acetamide group, a 4-ethylphenyl group, and an allylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an appropriate amine.
Introduction of the 4-Ethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride.
Addition of the Allylamino Group: This can be done through a nucleophilic substitution reaction where an allylamine is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide,N-(4-methylphenyl)-2-(2-allylamino)-
- Acetamide,N-(4-ethylphenyl)-2-(2-amino)-
- Acetamide,N-(4-ethylphenyl)-2-(2-propylamino)-
Uniqueness
Acetamide,N-(4-ethylphenyl)-2-(2-allylamino)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(prop-2-enylamino)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-3-9-14-10-13(16)15-12-7-5-11(4-2)6-8-12/h3,5-8,14H,1,4,9-10H2,2H3,(H,15,16) |
InChI Key |
RCXHUKITLJWOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNCC=C |
Origin of Product |
United States |
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